2-(Cyclopentyloxy)-6-methylpyrazine
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Overview
Description
2-(Cyclopentyloxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrazine ring substituted with a cyclopentyloxy group at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-6-methylpyrazine typically involves the reaction of 2-chloropyrazine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. The methyl group can be introduced through a subsequent alkylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentyloxy)-6-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-6-methylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to the desired biological outcomes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentyloxy)-5-methylpyrazine
- 2-(Cyclopentyloxy)-4-methylpyrazine
- 2-(Cyclopentyloxy)-3-methylpyrazine
Uniqueness
2-(Cyclopentyloxy)-6-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. The position of the cyclopentyloxy and methyl groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyclopentyloxy-6-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJDYGFKOLMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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